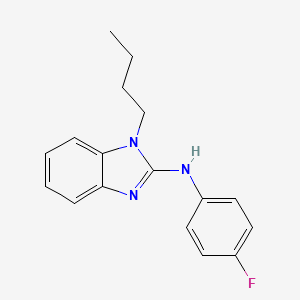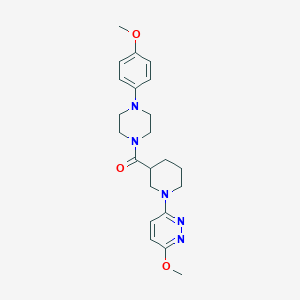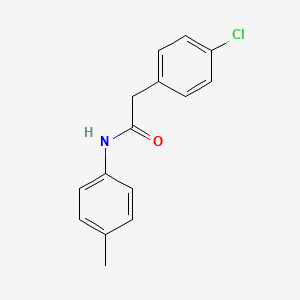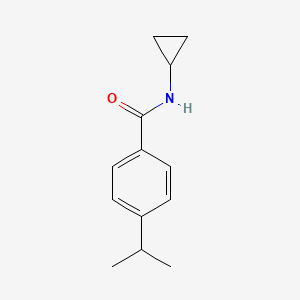
(1-Butylbenzimidazol-2-yl)(4-fluorophenyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Butylbenzimidazol-2-yl)(4-fluorophenyl)amine: is a compound that combines the structural features of benzimidazole and fluorophenylamine. Benzimidazole is a heterocyclic aromatic organic compound, known for its wide range of biological activities, while fluorophenylamine introduces a fluorine atom, which can significantly alter the compound’s chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Butylbenzimidazol-2-yl)(4-fluorophenyl)amine typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated using butyl halides in the presence of a base such as potassium carbonate to introduce the butyl group.
Amination: The final step involves the introduction of the 4-fluorophenylamine group. This can be achieved through a nucleophilic substitution reaction where the benzimidazole derivative reacts with 4-fluoronitrobenzene, followed by reduction of the nitro group to an amine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro group (if present in intermediates) to form amines.
Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction typically produces amines.
科学研究应用
Chemistry
In chemistry, (1-Butylbenzimidazol-2-yl)(4-fluorophenyl)amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound has potential applications in drug discovery and development. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties, and the addition of a fluorophenyl group can enhance these activities.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Fluorine atoms in pharmaceuticals often improve metabolic stability and bioavailability, making this compound a candidate for further pharmacological studies.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.
作用机制
The mechanism of action of (1-Butylbenzimidazol-2-yl)(4-fluorophenyl)amine involves its interaction with various molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. The fluorophenyl group can enhance binding affinity and selectivity, leading to more potent biological effects. Specific pathways involved may include inhibition of DNA synthesis in microbial cells or modulation of signaling pathways in cancer cells.
相似化合物的比较
Similar Compounds
Benzimidazole: A core structure with broad biological activity.
4-Fluoroaniline: A simple fluorinated aromatic amine.
1-Butylbenzimidazole: A benzimidazole derivative with an alkyl group.
Uniqueness
(1-Butylbenzimidazol-2-yl)(4-fluorophenyl)amine is unique due to the combination of a butyl group, a benzimidazole core, and a fluorophenylamine moiety. This combination imparts distinct chemical and biological properties, such as enhanced lipophilicity and potential for improved pharmacokinetics.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C17H18FN3 |
|---|---|
分子量 |
283.34 g/mol |
IUPAC 名称 |
1-butyl-N-(4-fluorophenyl)benzimidazol-2-amine |
InChI |
InChI=1S/C17H18FN3/c1-2-3-12-21-16-7-5-4-6-15(16)20-17(21)19-14-10-8-13(18)9-11-14/h4-11H,2-3,12H2,1H3,(H,19,20) |
InChI 键 |
MBPZJKQNCOGQGI-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C2=CC=CC=C2N=C1NC3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B10978296.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~3~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-beta-alaninamide](/img/structure/B10978310.png)
![4-benzyl-N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylamino)-2-oxoethyl]piperazine-1-carboxamide](/img/structure/B10978313.png)

![N,N'-bis[4-(dimethylamino)phenyl]benzene-1,3-dicarboxamide](/img/structure/B10978326.png)


![N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B10978338.png)
![Methyl 2-{[(2-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B10978340.png)

![2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B10978353.png)
![N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-methyl-1H-indole-5-carboxamide](/img/structure/B10978361.png)
![6-{[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B10978363.png)